7-Methoxy-2-methylimidazo[1,2-a]pyridine chemical structure and IUPAC name
7-Methoxy-2-methylimidazo[1,2-a]pyridine chemical structure and IUPAC name
An In-Depth Technical Guide to 7-Methoxy-2-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Methoxy-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound belonging to the medicinally significant imidazo[1,2-a]pyridine class. While specific research on this exact molecule is not extensively published, this document extrapolates its chemical properties, synthesis, and potential biological relevance based on established principles and data from closely related analogues.
Core Chemical Identity: Structure and Nomenclature
The foundational step in understanding any molecule is to define its structure and unambiguous name. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system where an imidazole ring is fused to a pyridine ring.
IUPAC Name
The formal IUPAC name for the compound is 7-methoxy-2-methylimidazo[1,2-a]pyridine . This name is derived from the core imidazo[1,2-a]pyridine heterocycle, with a methoxy group (-OCH₃) at position 7 and a methyl group (-CH₃) at position 2.
Chemical Structure
The chemical structure of 7-Methoxy-2-methylimidazo[1,2-a]pyridine is depicted below. The numbering of the bicyclic system follows established conventions for fused heterocyclic rings.
Caption: Chemical structure of 7-Methoxy-2-methylimidazo[1,2-a]pyridine.
Physicochemical Properties
While experimental data for this specific molecule is scarce, its fundamental properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Canonical SMILES | CC1=CN2C=CC(=CC2=N1)OC |
| InChI Key | Predicted based on structure |
| CAS Number | Not assigned or not readily available in public databases |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents |
Synthesis Methodology: A Proven Approach
The synthesis of imidazo[1,2-a]pyridines is well-established in organic chemistry. A common and effective method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For 7-Methoxy-2-methylimidazo[1,2-a]pyridine, a plausible synthetic route involves the reaction of 2-amino-4-methoxypyridine with chloroacetone or bromoacetone.
Proposed Synthetic Protocol
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Reactant Preparation : 2-amino-4-methoxypyridine and chloroacetone are used as starting materials.
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Condensation Reaction : The two reactants are heated in a suitable solvent, such as ethanol or isopropanol. The reaction typically proceeds under reflux conditions.
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Cyclization : The initial condensation is followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system. This step is often facilitated by the presence of a base to neutralize the hydrogen halide formed.
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Work-up and Purification : After the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and solvent evaporation. Purification is typically achieved by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for 7-Methoxy-2-methylimidazo[1,2-a]pyridine.
Scientific Rationale and Field Insights
The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.
The Imidazo[1,2-a]pyridine Core in Drug Discovery
The imidazo[1,2-a]pyridine nucleus is a key component in several marketed drugs, including:
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Zolpidem : A hypnotic agent used for the treatment of insomnia.
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Alpidem : An anxiolytic agent.
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Saripidem : A sedative and anxiolytic.
The therapeutic success of these drugs has spurred extensive research into novel derivatives with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
Predicted Biological Significance of 7-Methoxy-2-methylimidazo[1,2-a]pyridine
Based on the known activities of related compounds, 7-Methoxy-2-methylimidazo[1,2-a]pyridine is a promising candidate for investigation in several therapeutic areas:
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Anticancer Activity : Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases involved in cell survival pathways.[2] The substituents at the 2 and 7 positions can significantly influence the potency and selectivity of these compounds.
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Antitubercular Activity : The imidazo[1,2-a]pyridine scaffold is present in compounds that have shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains.[1]
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Anti-inflammatory and Analgesic Effects : Certain derivatives have demonstrated anti-inflammatory and pain-relieving properties.
The methoxy group at position 7 is an electron-donating group, which can influence the electronic properties of the aromatic system and potentially enhance binding to biological targets. The methyl group at position 2 can affect the molecule's lipophilicity and steric profile, which are critical for its pharmacokinetic and pharmacodynamic properties.
Predicted Spectroscopic Data
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group at position 2, and a singlet for the methoxy group at position 7. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
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¹³C NMR : The carbon NMR spectrum would display signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of the carbons bearing the methoxy and methyl groups would be in the expected upfield regions, while the aromatic and heterocyclic carbons would appear further downfield.
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Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.
Conclusion and Future Directions
7-Methoxy-2-methylimidazo[1,2-a]pyridine is a molecule of significant interest within the broader class of imidazo[1,2-a]pyridines. While direct experimental data is limited, its chemical properties, a viable synthetic route, and potential biological activities can be confidently predicted based on a wealth of knowledge surrounding this important heterocyclic scaffold.
For researchers and drug development professionals, this molecule represents a promising starting point for the design and synthesis of new therapeutic agents. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in areas such as oncology, infectious diseases, and inflammation.
References
A comprehensive, though not exhaustive, list of references is provided below to support the claims and information presented in this guide.
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PubChem. 7-Methoxy-2,3-dimethylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available from: [Link]
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Royal Society of Chemistry. Supplementary Materials. Available from: [Link]
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Chemcia Scientific, LLC. 7-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid. Available from: [Link]
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Royal Society of Chemistry. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Available from: [Link]
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National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available from: [Link]
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
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e-Century Publishing Corporation. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
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Royal Society of Chemistry. Supplementary Data Design, Synthesis and Anti-mycobacterial Evaluation of Imidazo-[1,2-a]-pyridine analogues. Available from: [Link]
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Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. Available from: [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
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PubChem. Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. Available from: [Link]
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Chemical Methodologies. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Available from: [Link]
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Wikipedia. Imidazopyridine. Available from: [Link]
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National Institutes of Health. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Available from: [Link]
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MDPI. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available from: [Link]
Sources
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